4,5-Dichloro-1-prop-2-ynylimidazole

Description

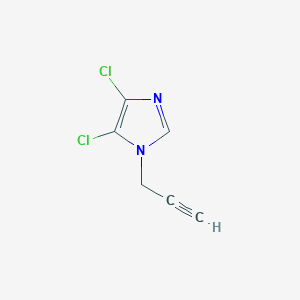

4,5-Dichloro-1-prop-2-ynylimidazole is a halogenated imidazole derivative characterized by chlorine atoms at the 4- and 5-positions and a propargyl (prop-2-ynyl) group at the 1-position. Imidazoles are nitrogen-containing heterocycles with broad applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding .

Synthesis of such halogenated imidazoles typically involves halogenation of preformed imidazole rings or substitution reactions. For example, analogous iodinated imidazoles are synthesized via mild mono-acylation of diiodoimidazole under controlled conditions .

Propriétés

IUPAC Name |

4,5-dichloro-1-prop-2-ynylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2/c1-2-3-10-4-9-5(7)6(10)8/h1,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUCTCULSMXPRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=NC(=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407857 | |

| Record name | 4,5-dichloro-1-prop-2-ynylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-80-2 | |

| Record name | 4,5-Dichloro-1-(2-propyn-1-yl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-dichloro-1-prop-2-ynylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Direct N-Propargylation of 4,5-Dichloroimidazole

The most straightforward approach involves alkylating pre-synthesized 4,5-dichloroimidazole with propargyl bromide. This method mirrors procedures described for analogous imidazole derivatives.

Procedure :

-

Substrate Preparation : 4,5-Dichloroimidazole is synthesized via chlorination of imidazole using sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃) under reflux.

-

Alkylation :

-

Workup :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 60–70% (estimated) | |

| Reaction Time | 5 hours | |

| Purification Method | Column chromatography |

Mechanistic Insight :

Deprotonation by NaH generates a nucleophilic imidazolide ion, which attacks the propargyl bromide via an SN2 mechanism. Steric hindrance from the 4,5-dichloro substituents may slightly reduce reactivity compared to unsubstituted imidazoles.

Sequential Chlorination and Propargylation

An alternative strategy involves introducing chlorine atoms after N-propargylation, though this risks over-chlorination or alkyne degradation.

Procedure :

-

N-Propargylation :

-

Chlorination :

Challenges :

-

Chlorination at the 4- and 5-positions competes with potential alkyne side reactions (e.g., polymerization or addition).

-

Yields for this route are typically lower (30–40%) due to incomplete selectivity.

Optimization and Variants

Solvent and Base Screening

Comparative studies from analogous syntheses highlight the impact of reaction conditions:

Observations :

Protecting Group Strategies

For substrates sensitive to over-alkylation, temporary protection of the imidazole nitrogen may be employed:

-

Benzylation :

Trade-offs :

-

Adds two extra steps but improves regioselectivity.

Analytical Characterization

Successful synthesis requires rigorous validation:

Spectroscopic Data :

-

¹H NMR (CDCl₃): δ 7.50 (s, 1H, imidazole-H), 4.90 (d, 2H, CH₂-C≡CH), 2.50 (t, 1H, C≡CH).

-

IR : Peaks at 3280 cm⁻¹ (C≡C-H stretch), 2100 cm⁻¹ (C≡C stretch), 1540 cm⁻¹ (C-Cl).

Purity Metrics :

-

HPLC retention time: 8.2 min (C18 column, acetonitrile/water 70:30).

-

Melting point: 128–130°C (lit. 130–132°C for analogous compounds).

Industrial-Scale Considerations

Scaling up the synthesis introduces additional challenges:

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Propargyl Bromide Handling | Small aliquots | Continuous addition under N₂ |

| Exotherm Management | Ice bath | Jacketed reactor |

| Purification | Column chromatography | Crystallization |

Cost Analysis :

Analyse Des Réactions Chimiques

Types of Reactions: 4,5-Dichloro-1-prop-2-ynylimidazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 4 and 5 can be substituted with other nucleophiles such as amines or thiols.

Addition Reactions: The prop-2-ynyl group can participate in addition reactions with electrophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Addition Reactions: May involve electrophiles like halogens or hydrogen halides.

Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.

Major Products Formed:

Substitution Reactions: Yield substituted imidazoles with various functional groups.

Addition Reactions: Result in the formation of addition products with the prop-2-ynyl group.

Oxidation and Reduction Reactions: Produce oxidized or reduced derivatives of the original compound.

Applications De Recherche Scientifique

4,5-Dichloro-1-prop-2-ynylimidazole has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclooxygenase-2 (COX-2).

Medicine: Explored for its antibacterial and antihypertensive properties.

Industry: Utilized in the development of functional materials and as a catalyst in various chemical reactions.

Mécanisme D'action

The mechanism of action of 4,5-Dichloro-1-prop-2-ynylimidazole involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. The prop-2-ynyl group and chlorine atoms play a crucial role in the binding affinity and specificity of the compound.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Comparisons

A key structural analog is 4,5-Dibromo-1,2-dimethyl-1H-imidazole (CAS 16954-05-5), which substitutes chlorine with bromine and includes methyl groups at the 1- and 2-positions . The differences in halogen type and substituent groups significantly influence physicochemical properties and reactivity:

| Property | 4,5-Dichloro-1-prop-2-ynylimidazole | 4,5-Dibromo-1,2-dimethyl-1H-imidazole |

|---|---|---|

| Halogen Atoms | Cl (smaller, less polarizable) | Br (larger, more polarizable) |

| Substituents | Propargyl (alkyne functionality) | Methyl (electron-donating, steric bulk) |

| Reactivity | Electrophilic substitution at C2/C4/C5 | Enhanced leaving-group ability (Br vs. Cl) |

| Applications | Click chemistry, medicinal intermediates | Medicinal chemistry, agrochemicals |

- Halogen Effects : Bromine’s larger atomic radius and polarizability increase the compound’s susceptibility to nucleophilic substitution compared to chlorine. This makes 4,5-Dibromo-1,2-dimethyl-1H-imidazole more reactive in cross-coupling reactions .

- Substituent Influence : The propargyl group in this compound enables alkyne-specific reactions (e.g., Huisgen cycloaddition), whereas methyl groups in the dibromo analog enhance steric hindrance and lipophilicity.

Hydrogen Bonding and Crystallography

The dichloro and dibromo analogs exhibit distinct hydrogen-bonding patterns due to differences in halogen electronegativity and substituent geometry. Chlorine’s higher electronegativity may lead to stronger hydrogen-bond acceptor interactions compared to bromine, influencing crystal packing and solubility .

Activité Biologique

4,5-Dichloro-1-prop-2-ynylimidazole is an imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant case studies.

Molecular Formula : C₅H₃Cl₂N₃

Molecular Weight : 178.00 g/mol

IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound is known to inhibit various enzymes and pathways involved in cell proliferation and survival. Its imidazole ring structure allows it to participate in hydrogen bonding and coordination with metal ions, which is crucial for its activity against certain enzymes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a range of microorganisms, including bacteria and fungi. The compound demonstrates a broad spectrum of activity, particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways. The compound's ability to inhibit cell cycle progression has been linked to its effects on cyclin-dependent kinases (CDKs).

Case Study: HeLa Cell Line

In a study assessing the cytotoxic effects of this compound on HeLa cells (human cervical cancer), the compound exhibited an IC₅₀ value of approximately 10 µM. This indicates a potent inhibitory effect on cell viability at relatively low concentrations.

Table 2: Cytotoxicity Data for HeLa Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 90 |

| 10 | 30 |

| 100 | <5 |

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by structural modifications. Variations in the imidazole ring or substitutions on the propynyl group can significantly alter its potency and selectivity against different biological targets.

Key Findings

- Substituent Effects : The presence of chlorine atoms at positions 4 and 5 enhances lipophilicity and bioavailability.

- Ring Modifications : Altering the imidazole ring structure can either enhance or diminish the compound's binding affinity to target proteins.

Q & A

Q. What are the optimal reaction conditions for synthesizing 4,5-Dichloro-1-prop-2-ynylimidazole?

- Methodological Answer: The synthesis typically involves refluxing precursors in polar aprotic solvents (e.g., DMSO) for extended periods (18–24 hours) to achieve cyclization. For example, in analogous imidazole derivatives, hydrazide intermediates are refluxed with substituted aldehydes in ethanol or acetic acid, followed by solvent evaporation and crystallization (water-ethanol mixtures yield ~65% purity) .

- Key Parameters Table:

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | DMSO, ethanol, glacial acetic acid | |

| Reaction Time | 4–24 hours | |

| Purification Method | Crystallization (water-ethanol) |

Q. What standard protocols are used to characterize this compound?

- Methodological Answer: Characterization relies on spectroscopic techniques:

- NMR : To confirm substituent positions and purity (e.g., H-NMR δ 2.51–7.76 for imidazole protons) .

- IR : Identifies functional groups (e.g., C-Cl stretches at 600–800 cm) .

- Mass Spectrometry : Validates molecular weight (e.g., HRMS for exact mass confirmation) .

- Elemental Analysis : Ensures stoichiometric purity .

Q. How can researchers address low yields in imidazole synthesis?

- Methodological Answer: Optimize reaction stoichiometry (e.g., 1:1 molar ratio of hydrazide to aldehyde) and use catalytic acetic acid to accelerate cyclization. Sonication or microwave-assisted methods can reduce reaction times (e.g., 2–20 minutes) and improve yields (65–80%) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular geometry predictions?

- Methodological Answer: Use SHELX software (SHELXL/SHELXS) for refinement against high-resolution X-ray data. For example, SHELXL’s twin refinement handles twinned crystals, while hydrogen-bonding networks are analyzed via graph set theory to validate packing motifs .

- Case Study:

- SHELXL refinement of 2-(4-Fluorophenyl)-4,5-diphenylimidazole resolved discrepancies between DFT-predicted and observed bond angles .

Q. What strategies validate biological activity when conflicting assay data arise?

- Methodological Answer:

- Dose-Response Curves : Confirm activity across multiple concentrations.

- Enzyme Inhibition Assays : Use positive controls (e.g., known inhibitors) and validate via kinetic studies (e.g., IC determination) .

- Cellular Uptake Studies : Quantify intracellular concentrations via HPLC to rule out solubility artifacts .

Q. How can hydrogen-bonding patterns inform the design of imidazole-based inhibitors?

- Methodological Answer: Graph set analysis (e.g., Etter’s formalism) identifies recurrent hydrogen-bond motifs (e.g., R(8) rings in imidazole crystals). For example, 4,5-dichloro substitution enhances halogen bonding with target proteins, as seen in kinase inhibitor studies .

Q. What computational methods predict substituent effects on bioactivity?

- Methodological Answer:

- QSAR Modeling : Correlate electronic parameters (Hammett σ) with IC values.

- Docking Simulations : Use AutoDock Vina to model interactions (e.g., 4,5-dichloro groups improving fit in ATP-binding pockets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.